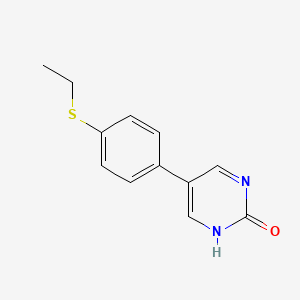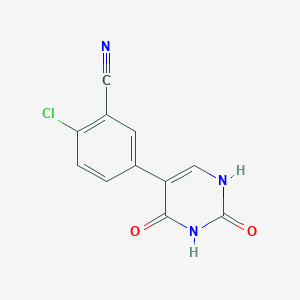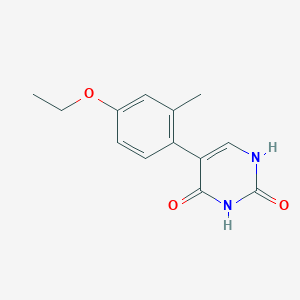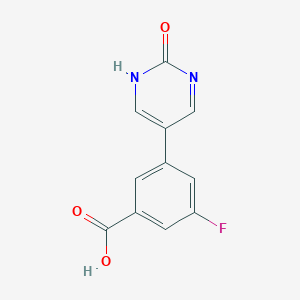
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% (5-CFHP-2-HP), is a small molecule compound with a wide range of applications in scientific research. It is a member of the hydroxypyrimidine family, which has been studied for its potential use in pharmaceuticals, agricultural chemicals, and other industrial products. 5-CFHP-2-HP has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the effects of small molecules on biological systems.
科学研究应用
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% has a wide range of applications in scientific research. It is used to study the effects of small molecules on biological systems, as well as to investigate the biochemical and physiological effects of small molecules on cells. It has also been used to study the pharmacological properties of small molecules, and to investigate the potential therapeutic effects of small molecules on diseases.
作用机制
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed to act on cells by binding to specific receptors and activating specific biochemical pathways. It is thought to interact with proteins involved in signal transduction, and to trigger the release of second messengers, such as cyclic adenosine monophosphate (cAMP), which can then activate other biochemical pathways.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant effects, as well as to modulate the expression of genes involved in cell proliferation and differentiation. It has also been shown to have anti-cancer effects, as well as to modulate the expression of genes involved in cell death and apoptosis.
实验室实验的优点和局限性
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and readily available. However, it is also relatively unstable and can be degraded by heat, light, and oxygen.
未来方向
There are a number of potential future directions for the use of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% in scientific research. One potential direction is to investigate the potential therapeutic effects of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% on diseases, such as cancer, diabetes, and cardiovascular diseases. Another potential direction is to use 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% to study the effects of small molecules on gene expression and signal transduction pathways. Furthermore, 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% could be used to study the potential applications of small molecules in drug development and agricultural chemicals. Finally, 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% could be used to investigate the potential toxicity of small molecules and their effects on the environment.
合成方法
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% is synthesized through a series of chemical reactions. The first step involves the reaction of 4-carboxy-3-fluorophenyl-2-hydroxypyrimidine with sodium hydroxide to form a sodium salt. The sodium salt is then treated with a base, such as potassium hydroxide, to form a potassium salt. This potassium salt is then subjected to a dehydration reaction with acetic anhydride to form 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95%. The reaction is typically carried out in aqueous solution at a temperature of 70-80°C for 1-2 hours.
属性
IUPAC Name |
2-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-9-3-6(1-2-8(9)10(15)16)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIQCQGCHEFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686843 |
Source


|
| Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine | |
CAS RN |
1111103-62-8 |
Source


|
| Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385660.png)
![5-[Benzo(b)thiophen-2-yl]-(2,4)-dihydroxypyrimidine, 95%](/img/structure/B6385670.png)







![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)



